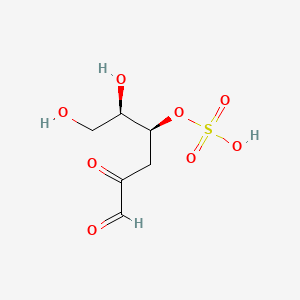
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is a chemical compound with significant importance in various scientific fields. It is a derivative of 3-deoxyglucosone, a dicarbonyl compound known for its role in the Maillard reaction and polyol pathway.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) typically involves the reaction of 3-deoxyglucosone with sulfuric acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反応の分析
Types of Reactions
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various sugar derivatives and acids, which can be further utilized in different chemical processes .
科学的研究の応用
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbohydrate chemistry.
Biology: The compound is studied for its role in the Maillard reaction and its effects on protein glycation.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
作用機序
The mechanism by which 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) exerts its effects involves its reactivity with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and are implicated in various diseases, including diabetes and cardiovascular disorders. The compound’s molecular targets include proteins and enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
3-Deoxyglucosone: A precursor to 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) and a key intermediate in the Maillard reaction.
D-erythro-Hexos-2-ulose: Another related compound with similar reactivity and applications.
Uniqueness
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is unique due to its specific sulfate group, which imparts distinct chemical properties and reactivity compared to its non-sulfated counterparts. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
86762-32-5 |
|---|---|
分子式 |
C6H10O8S |
分子量 |
242.21 g/mol |
IUPAC名 |
[(2R,3S)-1,2-dihydroxy-5,6-dioxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-2-4(9)1-6(5(10)3-8)14-15(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13)/t5-,6+/m1/s1 |
InChIキー |
XLRZBEABVHKWFK-RITPCOANSA-N |
異性体SMILES |
C([C@@H]([C@@H](CO)O)OS(=O)(=O)O)C(=O)C=O |
正規SMILES |
C(C(C(CO)O)OS(=O)(=O)O)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


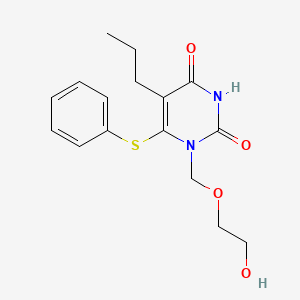
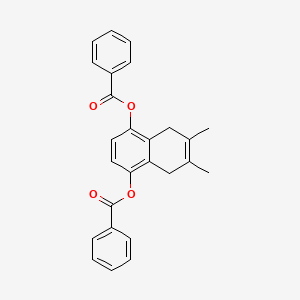
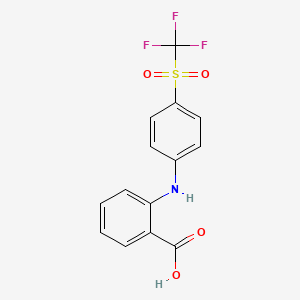
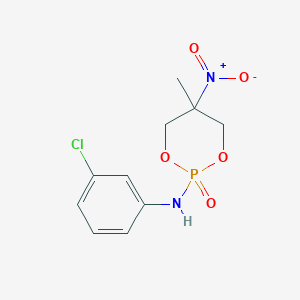
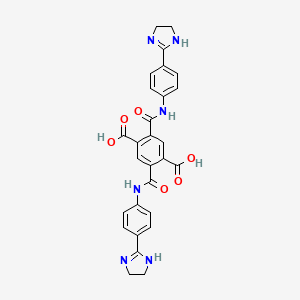
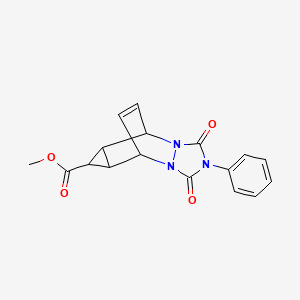
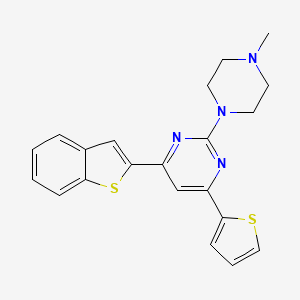
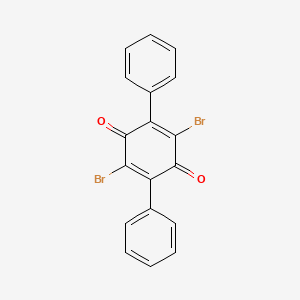
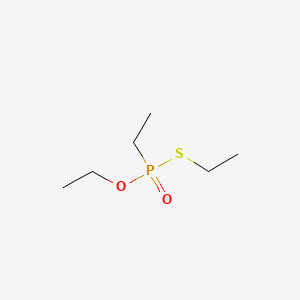
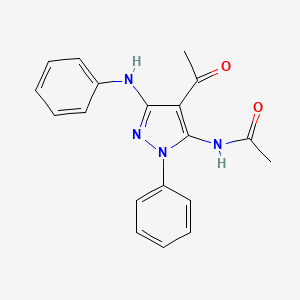
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)


